Lower Lipophilicity vs. Tetrahydrofuran-2-yl Isomer (Computed XLogP3)
The target compound exhibits an XLogP3 value of 0.5, compared to 0.7 for its closest regioisomer, ethyl 2-(2-((tetrahydrofuran-2-yl)oxy)nicotinamido)acetate, both computed by the PubChem standard algorithm [1]. This 0.2 log unit reduction suggests a measurable decrease in lipophilicity, which can correlate with improved aqueous solubility and lower passive tissue retention for derived lead compounds [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | Ethyl 2-(2-((tetrahydrofuran-2-yl)oxy)nicotinamido)acetate: 0.7 |
| Quantified Difference | ΔXLogP3 = 0.2 (target more hydrophilic) |
| Conditions | Computed via PubChem XLogP3 algorithm (v3.0, 2023 release) |
Why This Matters
Procurement of the lower-lipophilicity building block is preferred in medicinal chemistry programs where controlling logP is critical for optimizing absorption and reducing off-target binding.
- [1] PubChem. Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate (CID 138420624) and Ethyl 2-(2-((tetrahydrofuran-2-yl)oxy)nicotinamido)acetate (CID 139389430). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
